
SM-102
Übersicht
Beschreibung
SM-102 ist ein synthetisches Aminolipid, das in Kombination mit anderen Lipiden zur Bildung von Lipid-Nanopartikeln verwendet wird. Diese Nanopartikel sind entscheidend für die Abgabe von mRNA-basierten Impfstoffen, wie z. B. dem Moderna COVID-19-Impfstoff . This compound ist eine farblose ölige Verbindung mit einem Molekulargewicht von 710,2 und der chemischen Formel C44H87NO5 . Der IUPAC-Name lautet Heptadecan-9-yl 8-[2-Hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoat .
Wirkmechanismus
Target of Action
SM-102 is a synthetic amino lipid used in combination with other lipids to form lipid nanoparticles . The primary target of this compound is the mRNA inside cells . The mRNA carries the genetic instructions for making proteins, and this compound helps deliver these instructions into the cells .
Mode of Action
This compound works by forming lipid nanoparticles that encapsulate mRNA . These nanoparticles protect the mRNA and help it enter cells without being destroyed by the immune system . Once inside the cell, the nanoparticles trigger receptor-mediated endocytosis . Ionizable lipids like this compound hold a relatively neutral charge at physiological pH but are positively charged within the nanoparticle . This allows them to bind to the negatively charged backbone of mRNA .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the endocytic pathway . After cellular uptake, this compound interacts with the acidic endosome, becomes protonated, and forms cone-shaped ion pairs . This drives the transition from a bilayer to an inverted hexagon phase, promoting endosomal escape and the release of the mRNA into the cytosol .
Pharmacokinetics
This compound is an ideal drug carrier due to its fast clearance rate, tolerability, immunogenicity, and protein expression . Once the mRNA is released, this compound is metabolized through ester hydrolysis, and the remaining aliphatic head group is eliminated via biliary and renal clearance .
Result of Action
The result of this compound’s action is the successful delivery of mRNA into cells . This mRNA then instructs the cells to produce specific proteins . In the case of the Moderna COVID-19 vaccine, for example, the mRNA instructs cells to produce the spike protein found on the surface of the SARS-CoV-2 virus . This triggers an immune response, which protects the body against the real virus .
Action Environment
The action of this compound is influenced by the physiological environment. For instance, its ability to take on a positive charge in an acidic environment plays a crucial role after cellular uptake . This property allows the lipid to have fewer interactions with the anionic membranes of blood cells . Furthermore, while this compound is soluble in organic solvents, it forms a membrane when suspended in polar solvents . This property has enabled scientists to mold these lipids into mRNA therapeutics .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using SM-102 in lab experiments is its ability to target this compound, a protein that is overexpressed in many types of cancer. This makes it an attractive therapeutic target for studying cancer biology and developing new cancer therapies. However, one limitation of using this compound in lab experiments is that it may not be specific for cancer cells and may also affect normal cells, leading to potential side effects.
Zukünftige Richtungen
Future research on SM-102 should focus on fully understanding its mechanism of action and the specific proteins that it targets in cancer cells. This will help to optimize its use as a cancer therapy and minimize potential side effects. Additionally, further research is needed to determine the optimal dosing and administration schedule of this compound in combination with other cancer therapies. Furthermore, studying the combination of this compound with other cancer therapies such as checkpoint inhibitors, cancer vaccines, and adoptive cell therapies should be further explored to fully evaluate its potential in cancer treatment.
In conclusion, this compound is a small molecule inhibitor of this compound that has shown promising results in preclinical and clinical studies as a cancer therapy. However, more research is needed to fully understand itsmechanism of action, specific targets and its potential side effects. Further studies are also needed to determine its efficacy and safety in combination with other cancer treatments. In addition, research on the pharmacokinetics and pharmacodynamics of this compound should also be conducted to understand how it is metabolized and distributed in the body, which will aid in the development of optimal dosing regimens.
Another area of future research should be the investigation of this compound in specific types of cancer such as brain tumors, pancreatic cancer, and others. As this compound is overexpressed in many types of cancer, this compound may have the potential to be used in a wide range of cancer types. Furthermore, investigating the molecular mechanisms of this compound action, on the tumor microenvironment, and its impact on the immune system, will also be valuable to understand the full potential of this compound as a cancer therapy.
In summary, this compound represents a promising new cancer therapy that targets this compound, a protein that is overexpressed in many types of cancer. Its ability to inhibit tumor growth and induce cancer cell death, and enhance the effectiveness of other cancer therapies, make it a promising candidate for cancer treatment. Further research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other cancer therapies. Additionally, research on its pharmacokinetics and pharmacodynamics, and its application in specific types of cancer should also be conducted to fully realize its potential as a cancer therapy.
Wissenschaftliche Forschungsanwendungen
mRNA Vaccine Development
Role in COVID-19 Vaccines:
SM-102 is a key component of the Moderna COVID-19 vaccine (mRNA-1273). It forms part of the lipid nanoparticle system that encapsulates the mRNA, facilitating its delivery into human cells. The lipid nanoparticles protect the fragile mRNA from degradation and enhance cellular uptake through receptor-mediated endocytosis .
Mechanism of Action:
At physiological pH, this compound maintains a neutral charge but becomes positively charged within the nanoparticle. This property allows it to effectively bind to the negatively charged mRNA backbone, ensuring successful encapsulation and delivery . The structure of this compound contributes to the stability and efficacy of LNPs in delivering therapeutic mRNA to target cells.
Gene Therapy Applications
Transfection Efficiency:
Recent studies have demonstrated that formulations containing this compound significantly enhance transfection efficiency compared to other lipids. For instance, in murine models, this compound LNPs showed prolonged expression of luciferase when used to deliver luciferase mRNA, indicating its potential for sustained gene expression .
Case Study: β-Catenin mRNA Delivery:
In a study involving β-catenin mRNA encapsulated in this compound LNPs, researchers observed enhanced transfection efficacy both in vitro and in vivo. The study reported increased bone formation in a murine tibia fracture model when treated with this compound-β-catenin GOF mRNA, showcasing its potential for therapeutic applications in bone regeneration .
Bioluminescence Imaging
This compound is also utilized for non-invasive bioluminescence imaging. By encapsulating luciferase-encoding mRNA within this compound LNPs, researchers can visualize gene expression in living organisms. This application is particularly useful for tracking gene delivery and expression dynamics in real-time during experimental studies .
Comparative Studies
Recent comparative studies have evaluated the performance of this compound against other ionizable lipids used in LNP formulations. Findings indicate that this compound outperforms alternatives like ALC-0315 (used in Pfizer's vaccine) regarding intramuscular delivery efficiency and protein expression levels .
Lipid Type | mRNA Delivery Efficiency | Protein Expression Level |
---|---|---|
This compound | Highest | 60% more than ALC-0315 |
ALC-0315 | Moderate | Baseline |
cKK-E12 | Moderate | Comparable to ALC-0315 |
Synthesis and Formulation
The synthesis of this compound involves an alkylation reaction where a secondary amine reacts with a lipid bromo ester. This process is crucial for developing effective LNPs that can deliver mRNA therapeutics efficiently .
Biochemische Analyse
Biochemical Properties
SM-102 is an ionizable lipid that holds a relatively neutral charge at physiological pH but becomes positively charged within the nanoparticle. This allows this compound to bind to the negatively charged backbone of mRNA . The compound interacts with various biomolecules, including phospholipids, cholesterol, and polyethylene glycol (PEG)-lipids, which help stabilize the nanoparticle structure . This compound’s ability to form a zwitterionic lipid is due to its tertiary amine and branched tail linked through ester bonds .
Cellular Effects
This compound influences cellular processes by facilitating the delivery of mRNA into cells. Upon cellular uptake, this compound interacts with the acidic endosome, becoming protonated and forming cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase . This phase promotes endosomal escape and the release of mRNA into the cytosol, where it can be translated into proteins. This compound’s ability to remain neutral at physiological pH allows it to have fewer interactions with the anionic membranes of blood cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the acidic environment of the endosome. Upon protonation, this compound forms cone-shaped ion pairs that facilitate the transition from a bilayer to an inverted hexagon phase . This transition promotes the escape of mRNA from the endosome into the cytosol. Once released, the mRNA is translated into proteins, and this compound is metabolized through ester hydrolysis . The remaining aliphatic head group is eliminated via biliary and renal clearance .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be effective at blocking hyperpolarization-activated potassium currents in a concentration-dependent manner . The compound’s stability and degradation over time have been studied, with findings indicating that this compound remains stable under physiological conditions. Long-term effects on cellular function have been observed, including changes in the amplitude and hysteresis of potassium currents .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that the compound can induce hepatic luciferase expression when administered with luciferase-encoding mRNA . The effects of this compound vary with different dosages, with higher doses potentially leading to toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is metabolized through ester hydrolysis, resulting in the breakdown of the compound into its aliphatic head group and other metabolites . The remaining aliphatic head group is eliminated via biliary and renal clearance . This metabolic pathway ensures the efficient clearance of this compound from the body, reducing the risk of accumulation and potential toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through the formation of lipid nanoparticles . These nanoparticles facilitate the delivery of mRNA into cells by triggering receptor-mediated endocytosis. Once inside the cell, this compound interacts with the acidic endosome, promoting the release of mRNA into the cytosol . The compound’s ability to remain neutral at physiological pH allows it to have fewer interactions with the anionic membranes of blood cells .
Subcellular Localization
This compound is localized within the endosome upon cellular uptake . The compound’s protonation in the acidic environment of the endosome facilitates the transition from a bilayer to an inverted hexagon phase, promoting the release of mRNA into the cytosol . This subcellular localization is crucial for the effective delivery of mRNA and subsequent protein translation.
Vorbereitungsmethoden
Die Herstellung von SM-102 umfasst mehrere synthetische Schritte. Der letzte Schritt ist eine Alkylierungsreaktion, bei der ein sekundäres Amin mit einem Lipidbromester kombiniert wird . Die Reaktion kann wie folgt zusammengefasst werden:
HO(CH2)2NH(CH2)7CO2CH(C8H17)2+Br(CH2)5CO2C11H23→this compound
Analyse Chemischer Reaktionen
SM-102 unterliegt verschiedenen chemischen Reaktionen, darunter Esterhydrolyse und Protonierung. In einem sauren Milieu wird this compound protoniert und bildet kegelförmige Ionenpaare, die den Übergang von einer Doppelschicht zu einer umgekehrten hexagonalen Phase antreiben {_svg_5}. Diese Phase fördert die endosomale Flucht und die Freisetzung von Messenger-RNA in das Zytosol .
Vergleich Mit ähnlichen Verbindungen
SM-102 wird mit anderen ionisierbaren Lipiden wie ALC-0315 und DMG-PEG 2000 verglichen . Während all diese Lipide bei der Formulierung von Lipid-Nanopartikeln für die Abgabe von Messenger-RNA verwendet werden, ist this compound aufgrund seiner schnellen Clearance-Rate, Verträglichkeit, Immunogenität und Proteinexpression einzigartig . Diese Eigenschaften machen this compound zu einem idealen Arzneimittelträger .
Biologische Aktivität
SM-102 is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in the context of COVID-19 vaccines such as Moderna's SPIKEVAX. This compound has garnered attention for its biological activity, especially regarding its efficacy in gene expression and immunogenicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and implications for vaccine development.
Ionizable Lipid Properties
This compound is characterized by its ability to form stable lipid nanoparticles that encapsulate mRNA. This encapsulation is crucial for protecting mRNA from degradation and facilitating its delivery into cells. Studies indicate that this compound demonstrates superior performance compared to other ionizable lipids, such as ALC-0315, particularly in terms of:
- Luciferase Expression : In vitro studies show that this compound leads to higher luciferase expression in HEK293T cells compared to other formulations .
- Antibody Production : In vivo studies highlight that this compound enhances antibody production against SARS-CoV-2 spike protein, suggesting a robust immunogenic response .
Impact on Ionic Currents
Research has also explored the effects of this compound on ionic currents in various cell types. Notably, it has been shown to block hyperpolarization-activated K+ currents (I_K(erg)) in endocrine and microglial cells. The inhibition occurs in a concentration-dependent manner with an IC50 around 98–108 μM, indicating its potential influence on cellular excitability and signaling pathways .
1. Vaccine Efficacy Studies
In a comparative study involving different LNP formulations, this compound was found to induce comparable levels of cytokines and chemokines while achieving higher luciferase expression levels than ALC-0315. The study utilized bioluminescent imaging to assess protein expression post-injection, revealing that this compound mediated a 60% increase in bioluminescence compared to control groups .
2. Kinetics of Lipid Distribution
A study measuring the distribution of this compound in human plasma post-vaccination indicated that it peaks at approximately 1.1 days after administration and decays logarithmically over time. The levels remained significantly above background for several days, which is critical for understanding the pharmacokinetics of mRNA vaccines .
Data Table: Summary of Key Findings
Implications for Vaccine Development
The findings surrounding this compound's biological activity underscore its significance in enhancing mRNA vaccine efficacy. Its ability to promote robust immune responses while maintaining stability and delivery efficiency positions it as a valuable component in future vaccine formulations.
Future Research Directions
Future studies should focus on:
- Long-term Safety : Investigating potential long-term effects of this compound on human health.
- Comparative Efficacy : Further comparing this compound with other ionizable lipids across diverse populations.
- Mechanistic Insights : Elucidating the precise mechanisms through which this compound influences cellular ionic currents and immune responses.
Eigenschaften
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNVBNJYBVCBJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H87NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336730 | |
Record name | SM-102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089251-47-6 | |
Record name | SM-102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089251476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SM-102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SM-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OBQ65G2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.